N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H11NO3S and its molecular weight is 273.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that compounds similar to "N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide" can be synthesized through various chemical processes and have diverse reactivity profiles. For instance, El’chaninov and Aleksandrov (2017) described the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent transformation into 2-(furan-2-yl)thiazolo[5,4-f]quinoline through oxidation and electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017). This study demonstrates the chemical versatility of furan-carboxamide derivatives.
Antimicrobial and Antifungal Applications
Some derivatives of furan- and thiophene-carboxamides exhibit antimicrobial and antifungal activities. For example, a study by Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues, finding them effective against drug-resistant bacteria like A. baumannii and MRSA (Siddiqa et al., 2022). Another study by Banba, Yoshikawa, and Katsuta (2013) reported the synthesis of various aromatic heterocyclic carboxamides, including thiophene and furan derivatives, which showed high fungicidal activity against gray mold (Banba et al., 2013).
Potential in Drug Design
Furan-carboxamide derivatives have been explored for their potential in drug design. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, using a compound with a structure similar to "this compound," for imaging reactive microglia in various neuropsychiatric disorders (Horti et al., 2019). This indicates the potential utility of such compounds in neuroscience and pharmacology.
Crystal Packing and Supramolecular Chemistry
Rahmani et al. (2016) explored the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. They found that heteroatom substitution influenced the effectiveness of π-based interactions in these compounds, providing insights into their supramolecular structures (Rahmani et al., 2016).
Electrophilic Substitution Reactions
Research by Aleksandrov and El’chaninov (2017) on similar compounds, like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, involved studying their electrophilic substitution reactions, highlighting the chemical reactivity and potential applications of these compounds in organic synthesis (Aleksandrov & El’chaninov, 2017).
Mechanism of Action
Target of Action
Furan and thiophene derivatives have been studied for their potential biological activities . They have been found to exhibit a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Furan and thiophene derivatives are known to interact with various biological targets due to their diverse chemical structures .
Biochemical Pathways
Furan and thiophene derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Furan and thiophene derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(13-2-1-6-17-13)15-8-11-3-4-12(18-11)10-5-7-19-9-10/h1-7,9H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXJGNZJUBOQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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